molecular formula C12H14IN3 B13336143 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B13336143
M. Wt: 327.16 g/mol
InChI Key: WMPJBAMEIAQFPD-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to the pyrazole ring, along with an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents.

    Introduction of the iodine atom: This step often involves the use of iodine or iodinating agents under specific conditions.

    Attachment of the ethanamine side chain: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with an appropriate ethanamine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group can play crucial roles in binding to these targets, while the ethanamine side chain can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(4-chloro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(4-fluoro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

Uniqueness

The presence of the iodine atom in 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and binding characteristics, which can be advantageous in certain applications.

Biological Activity

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a novel compound within the pyrazole family, characterized by its unique structural features, including an iodine atom, a methyl group, and an ethylamine side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C12H14IN3C_{12}H_{14}IN_3, with a molecular weight of 325.16 g/mol. Its structure can be summarized as follows:

FeatureDescription
IUPAC Name This compound
Molecular Formula C12H14IN3C_{12}H_{14}IN_3
Molecular Weight 325.16 g/mol
CAS Number 2092724-13-3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies suggest that this compound may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics .
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
  • Antimicrobial Properties : Preliminary investigations into related pyrazole compounds indicate that halogen substituents like iodine can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

Cell Signaling Pathways

Research has indicated that pyrazole derivatives can influence cell signaling pathways crucial for growth and survival. For instance, they may interact with specific receptors or enzymes involved in these processes .

Structure–Activity Relationship (SAR)

The presence of the iodine atom in the structure is significant as it can affect both the reactivity and biological activity of the compound. Comparisons with other halogenated pyrazoles reveal variations in activity based on the type of halogen present:

Compound NameStructural FeaturesUnique Aspects
2-(4-bromo-5-methyl-3-phenylpyrazolyl)ethanamineBromine instead of iodineDifferent reactivity patterns
2-(4-chloro-5-methylpyrazolyl)ethanamineChlorine instead of iodinePotentially lower lipophilicity
2-(5-methylpyrazolyl)ethanamineLacks phenyl groupSimplified structure may alter activity

Case Studies

Several studies have explored the efficacy and safety profiles of similar pyrazole derivatives:

Study on Antitumor Activity

A recent study demonstrated that a related pyrazole compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Antimicrobial Testing

In vitro tests have shown that compounds with similar structures to 2-(4-iodo-5-methyl-3-phenylpyrazolyl)ethanamine possess notable antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C12H14IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8,14H2,1H3

InChI Key

WMPJBAMEIAQFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN)C2=CC=CC=C2)I

Origin of Product

United States

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